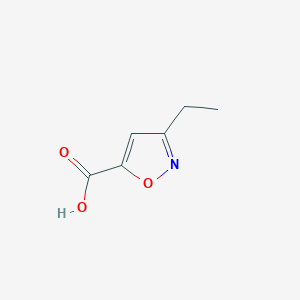

3-Ethylisoxazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-4-3-5(6(8)9)10-7-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBIWWYTGXQXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424448 | |

| Record name | 3-ethylisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14633-21-7 | |

| Record name | 3-ethylisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-ethylisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic strategies, provides adaptable experimental protocols, and presents quantitative data for key transformations.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds frequently incorporated into the structures of pharmacologically active molecules. Their utility stems from their ability to act as bioisosteres for other functional groups and their role in modulating the physicochemical properties of drug candidates. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules, leveraging its carboxylic acid functionality for further derivatization. This guide outlines the most common and effective methods for its preparation.

Core Synthesis Pathways

The synthesis of this compound is typically achieved through a two-step process:

-

Formation of an ethyl 3-ethylisoxazole-5-carboxylate intermediate.

-

Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Two primary methodologies for the initial formation of the isoxazole ring are highlighted:

-

Pathway 1: Cyclocondensation of a β-Keto Ester with Hydroxylamine. This classic and widely used method involves the reaction of ethyl 3-oxopentanoate with hydroxylamine hydrochloride. The reaction proceeds via the formation of an oxime intermediate, followed by intramolecular cyclization to yield the isoxazole ring.

-

Pathway 2: 1,3-Dipolar Cycloaddition. This approach involves the reaction of a nitrile oxide with an alkyne. Specifically, propanal oxime is converted in situ to its corresponding nitrile oxide, which then undergoes a cycloaddition reaction with ethyl propiolate to form the desired isoxazole ester.

The subsequent hydrolysis of the ethyl ester to the final carboxylic acid product is typically accomplished under basic conditions.

Pathway 1: Cyclocondensation Route

This pathway offers a straightforward approach utilizing commercially available starting materials.

Experimental Protocol: Synthesis of Ethyl 3-ethylisoxazole-5-carboxylate

This protocol is adapted from procedures for similar 3-alkylisoxazole-5-carboxylates.

-

Reaction Setup: To a solution of ethyl 3-oxopentanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium acetate (1.2 eq).

-

Reaction Execution: Heat the resulting mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield ethyl 3-ethylisoxazole-5-carboxylate.

Quantitative Data for Cyclocondensation

The following table summarizes typical reaction parameters and yields for the synthesis of 3-alkylisoxazole-5-carboxylates via the cyclocondensation route, which can be expected to be similar for the ethyl derivative.

| Starting Material (β-Keto Ester) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 3-oxopentanoate | Sodium Acetate | Ethanol | Reflux | 3 | ~70-80 |

| Ethyl acetoacetate | Sodium Acetate | Ethanol | Reflux | 2 | 75 |

Pathway 2: 1,3-Dipolar Cycloaddition Route

This pathway provides an alternative method for the formation of the isoxazole ring and can be advantageous in certain contexts, particularly for controlling regioselectivity.

Experimental Protocol: Synthesis of Ethyl 3-ethylisoxazole-5-carboxylate

This protocol is a generalized procedure and may require optimization.

-

Nitrile Oxide Generation: In a round-bottom flask, dissolve propanal oxime (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF). Add a base, for example, triethylamine (1.1 eq). Cool the mixture in an ice bath. Slowly add a solution of an oxidizing agent like N-chlorosuccinimide (NCS) (1.1 eq) to the stirred mixture.

-

Cycloaddition: Once the formation of the nitrile oxide is indicated by TLC, add ethyl propiolate (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed.

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for 1,3-Dipolar Cycloaddition

The following table presents representative data for the synthesis of isoxazole-5-carboxylates via 1,3-dipolar cycloaddition.

| Aldoxime | Alkyne | Oxidizing Agent | Base | Solvent | Temperature | Time (h) | Yield (%) |

| Propanal Oxime | Ethyl Propiolate | NCS | Triethylamine | THF | 0 °C to RT | 12 | ~50-60 |

| Benzaldehyde Oxime | Ethyl Propiolate | NCS | Triethylamine | DCM | 0 °C to RT | 12 | 65 |

Final Step: Hydrolysis of the Ethyl Ester

Both pathways converge at the hydrolysis of the ethyl 3-ethylisoxazole-5-carboxylate intermediate to yield the final product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-ethylisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Reaction Execution: Add sodium hydroxide (2.0 eq) to the solution and stir at room temperature for 18-20 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, adjust the pH of the mixture to ~2 with 1N HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford this compound.

Quantitative Data for Hydrolysis

The hydrolysis of ethyl isoxazole-5-carboxylates typically proceeds in high yield.

| Starting Material | Base | Solvent System | Temperature | Time (h) | Yield (%) |

| Ethyl 3-ethylisoxazole-5-carboxylate | NaOH | THF/Water | Room Temp. | 18-20 | >90 |

| Ethyl 3-methylisoxazole-5-carboxylate | NaOH | THF/Water/Methanol | Room Temp. | 18-20 | 90 |

Logical Workflow for Synthesis Troubleshooting

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic routes. The choice between the cyclocondensation and 1,3-dipolar cycloaddition pathways for the formation of the isoxazole ring will depend on factors such as starting material availability, desired regioselectivity, and scalability. The subsequent hydrolysis of the ester intermediate is a high-yielding and robust transformation. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this valuable heterocyclic building block.

physicochemical properties of 3-Ethylisoxazole-5-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 3-Ethylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No. 14633-21-7). The isoxazole ring is a significant heterocyclic moiety in medicinal chemistry, known to be a bioisostere for the carboxylic acid group and a key component in numerous biologically active compounds.[1][2] This document consolidates available data, presents detailed experimental protocols for synthesis and characterization, and utilizes visualizations to clarify key workflows.

Core Compound Identification

A clear identification of the molecule is fundamental for any scientific investigation. The table below summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| Compound Name | This compound | [3][4] |

| Synonyms | 3-ethyl-1,2-oxazole-5-carboxylic acid, 3-Ethyl-5-carboxy-isoxazol | [3][4] |

| CAS Number | 14633-21-7 | [3][4] |

| Molecular Formula | C₆H₇NO₃ | [3][4][5] |

| Molecular Weight | 141.12 g/mol | [3][4][5] |

| SMILES | O=C(C1=CC(CC)=NO1)O | [3] |

| InChI Key | WHBIWWYTGXQXSD-UHFFFAOYSA-N | [5] |

Physicochemical Data

| Property | Value | Data Type | Reference |

| LogP (Octanol-Water Partition Coefficient) | 0.9352 | Computational | [3] |

| Topological Polar Surface Area (TPSA) | 63.33 Ų | Computational | [3] |

| Hydrogen Bond Acceptors | 3 | Computational | [3] |

| Hydrogen Bond Donors | 1 | Computational | [3] |

| Rotatable Bonds | 2 | Computational | [3] |

| Melting Point | 121-125 °C | Experimental (for 3-Ethyl-5-methylisoxazole-4-carboxylic acid) | [6] |

| Boiling Point | 293.9 ± 35.0 °C | Predicted (for 3-Ethyl-5-methylisoxazole-4-carboxylic acid) | [7] |

| pKa | 2.42 ± 0.32 | Predicted (for 3-Ethyl-5-methylisoxazole-4-carboxylic acid) | [7] |

| Form | Solid | Experimental | [5] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | General Guideline | [3][4] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. Below are representative protocols for the synthesis and characterization of isoxazole carboxylic acids, adapted from literature on closely related analogues.

Protocol 1: Synthesis via Hydrolysis of Ethyl Ester Precursor

This protocol describes a general method for obtaining an isoxazole carboxylic acid by hydrolyzing its corresponding ethyl ester. This is a common final step in multi-step syntheses of such compounds.[8]

Materials and Reagents:

-

This compound ethyl ester

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound ethyl ester (1 equivalent) in a mixture of tetrahydrofuran, methanol, and water.

-

Add a solution of sodium hydroxide (2 equivalents) in water to the reaction mixture.

-

Stir the reaction at room temperature for 18-20 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel.

-

Adjust the pH of the aqueous layer to ~2 by adding 1N HCl.

-

Extract the aqueous layer three times with ethyl acetate.[8]

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid.[8]

Protocol 2: Characterization and Purity Determination

The identity and purity of the synthesized compound must be confirmed. The following are standard methods for the characterization of novel isoxazole derivatives.[2][9]

1. Melting Point Determination:

-

A small sample of the crystalline solid is placed in a capillary tube.

-

The tube is heated in a melting point apparatus, and the temperature range from the first appearance of liquid to a completely clear melt is recorded.[10]

2. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

Method: A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution method using solvents like acetonitrile and water with a modifier (e.g., trifluoroacetic acid) is typically employed. The purity is calculated based on the area of the product peak relative to the total peak area at a specific wavelength (e.g., 254 nm). An assay of ≥96.0% is a common purity standard.[10]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure.

-

Method: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent like CDCl₃ or DMSO-d₆. The chemical shifts (δ), multiplicity, and integration of the peaks are analyzed to confirm the presence of the ethyl group, the isoxazole ring proton, and the carboxylic acid proton, and to ensure the overall structure is correct.

4. Acid-Base Titration:

-

Purpose: To determine the assay (purity) of the carboxylic acid.

-

Method: A precisely weighed sample of the acid is dissolved in a suitable solvent (e.g., aqueous ethanol). The solution is titrated with a standardized solution of a strong base (e.g., NaOH) using a pH meter or an indicator to determine the endpoint. The purity is calculated based on the amount of base required to neutralize the acid.[10]

Visualizations: Workflows and Relationships

Diagrams are provided to visually represent the key processes involved in the synthesis and analysis of this compound.

Caption: General synthesis workflow for this compound via ester hydrolysis.

Caption: Workflow for the characterization and property determination of the synthesized compound.

References

- 1. benchchem.com [benchchem.com]

- 2. ajrconline.org [ajrconline.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound - CAS:14633-21-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Ethyl-5-methylisoxazole-4-carboxylic acid 97 17147-85-2 [sigmaaldrich.com]

- 7. 3-ETHYL-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID | 17147-85-2 [amp.chemicalbook.com]

- 8. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. ijcrt.org [ijcrt.org]

- 10. H27574.03 [thermofisher.com]

An In-depth Technical Guide to 3-Ethylisoxazole-5-carboxylic acid

CAS Number: 14633-21-7

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Ethylisoxazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its isoxazole core is a key pharmacophore found in numerous biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and its role as a precursor for developing novel therapeutic agents. While specific biological data on this compound is limited, the broader isoxazole class exhibits a wide range of activities, making this molecule a valuable starting point for synthetic campaigns.

Physicochemical and Computational Data

This compound is a solid at room temperature.[1] Its key properties are summarized below, providing essential data for reaction planning, solubility testing, and computational modeling.

| Property | Value | Source |

| CAS Number | 14633-21-7 | [1] |

| Molecular Formula | C₆H₇NO₃ | [1] |

| Molecular Weight | 141.12 g/mol | [1] |

| Boiling Point | 316.1 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.273 g/cm³ (Predicted) | [2] |

| Flash Point | 145 °C (Predicted) | [2] |

| LogP | 0.9352 (Predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 63.33 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

| SMILES | O=C(C1=CC(CC)=NO1)O | [1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ester, such as ethyl 3-ethylisoxazole-5-carboxylate. This method offers high yields and straightforward purification. An alternative conceptual approach involves the 1,3-dipolar cycloaddition reaction to form the isoxazole ring, a foundational method in isoxazole chemistry.[3]

Experimental Protocol: Alkaline Hydrolysis of Ethyl 3-Ethylisoxazole-5-carboxylate

This protocol is adapted from a general procedure for the hydrolysis of isoxazole esters.[4][5]

Materials and Reagents:

-

Ethyl 3-ethylisoxazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1N

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-ethylisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran and methanol.

-

Hydrolysis: To the stirring solution, add an aqueous solution of sodium hydroxide (2.0 eq). Allow the reaction to stir at room temperature for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the organic solvents.

-

Acidification: Redissolve the residue in water and transfer to a separatory funnel. Cool the solution in an ice bath and acidify to a pH of ~2 by the dropwise addition of 1N hydrochloric acid. A white precipitate should form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash with brine (1 x volume). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting white solid, this compound, can be used directly or further purified by recrystallization if necessary.[4]

Spectroscopic Characterization (Predicted)

While specific spectral data is not widely published, the expected spectroscopic characteristics can be reliably predicted based on the analysis of isoxazole and carboxylic acid functionalities.[6][7]

| Spectroscopy | Feature | Expected Chemical Shift / Absorption Range |

| ¹H NMR | Carboxylic Acid (-COOH) | δ 10.0 - 13.0 ppm (broad singlet) |

| Isoxazole Ring (-CH=) | δ 6.5 - 7.5 ppm (singlet) | |

| Ethyl Group (-CH₂-) | δ 2.8 - 3.2 ppm (quartet, J ≈ 7.5 Hz) | |

| Ethyl Group (-CH₃) | δ 1.2 - 1.5 ppm (triplet, J ≈ 7.5 Hz) | |

| ¹³C NMR | Carboxylic Acid (-C=O) | δ 165 - 180 ppm |

| Isoxazole Ring (C3, C5) | δ 155 - 170 ppm | |

| Isoxazole Ring (C4) | δ 100 - 115 ppm | |

| Ethyl Group (-CH₂-) | δ 20 - 25 ppm | |

| Ethyl Group (-CH₃) | δ 10 - 15 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad)[8][9] |

| C=O Stretch (Carboxylic Acid) | 1690 - 1760 cm⁻¹ (strong, sharp)[10] | |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 cm⁻¹ (medium)[8] | |

| C=N Stretch (Isoxazole Ring) | ~1600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 141 |

| (EI) | Major Fragments | Loss of -OH (m/z = 124) Loss of -COOH (m/z = 96) McLafferty Rearrangement (m/z = 113, loss of C₂H₄)[11][12] |

Biological and Pharmacological Context

Currently, this compound is primarily utilized as a chemical intermediate and a scaffold for further synthetic elaboration.[] There is no extensive public data on its specific biological activities. However, the isoxazole ring system is a well-established "privileged structure" in medicinal chemistry, known to be a component of numerous compounds with a wide array of pharmacological effects.[14][15]

Derivatives of isoxazole carboxylic acids have demonstrated significant potential in various therapeutic areas, including:

-

Anticancer: Isoxazole-carboxamide derivatives have shown cytotoxic activity against various cancer cell lines.[15][16][17]

-

Antimicrobial: The isoxazole nucleus is integral to many compounds with antibacterial and antifungal properties.[16][18]

-

Anti-inflammatory: Certain isoxazole-containing molecules, like the COX-2 inhibitor Valdecoxib, highlight the scaffold's importance in developing anti-inflammatory agents.[14]

-

Antiviral and Antitubercular: Research has identified isoxazole derivatives with promising activity against viruses and Mycobacterium tuberculosis.[15][19]

This compound serves as an ideal starting point for generating libraries of novel isoxazole derivatives through modification of the carboxylic acid group (e.g., forming amides, esters) to explore structure-activity relationships (SAR).

Safety and Handling

As with any research chemical, this compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier. Store the compound in a tightly sealed container in a dry, cool place.[1]

Conclusion

This compound (CAS 14633-21-7) is a valuable heterocyclic building block for drug discovery and development. While it does not have extensively documented biological activity on its own, its structural features—a stable isoxazole core and a reactive carboxylic acid handle—make it an excellent starting point for the synthesis of diverse chemical libraries. The proven track record of the isoxazole scaffold in a multitude of therapeutic areas ensures that this compound will remain relevant for researchers aiming to develop next-generation pharmaceuticals.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-ethyl-1,2-oxazole-5-carboxylic Acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 3. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]

- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 11. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 12. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 14. ijpca.org [ijpca.org]

- 15. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 17. benthamdirect.com [benthamdirect.com]

- 18. ijcrt.org [ijcrt.org]

- 19. researchgate.net [researchgate.net]

Spectral Analysis of 3-Ethylisoxazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for 3-Ethylisoxazole-5-carboxylic acid (CAS No. 14633-21-7). Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from close structural analogs and established principles of spectroscopic analysis to predict the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties

-

IUPAC Name: 3-ethyl-1,2-oxazole-5-carboxylic acid[1]

-

Molecular Formula: C₆H₇NO₃[1]

-

Molecular Weight: 141.12 g/mol [1]

-

SMILES: O=C(C1=CC(CC)=NO1)O[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of related isoxazole structures and general spectroscopic principles for carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~6.8 | Singlet | 1H | H-4 (isoxazole ring) |

| ~2.8 | Quartet | 2H | -CH₂-CH₃ |

| ~1.3 | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | C=O (carboxylic acid) |

| ~160 - 170 | C-3 (isoxazole ring) |

| ~155 - 165 | C-5 (isoxazole ring) |

| ~100 - 110 | C-4 (isoxazole ring) |

| ~20 - 30 | -CH₂-CH₃ |

| ~10 - 15 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| ~1420 | Medium | C-O-H bend |

| ~1250 | Strong | C-O stretch |

Mass Spectrometry (MS)

| m/z Ratio | Predicted Fragment |

| 141 | [M]⁺ (Molecular Ion) |

| 124 | [M - OH]⁺ |

| 113 | [M - C₂H₅]⁺ |

| 96 | [M - COOH]⁺ |

| 68 | [C₃H₂NO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data. Specific parameters may need to be optimized.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy

An infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

Solubility of 3-Ethylisoxazole-5-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-Ethylisoxazole-5-carboxylic acid (CAS No. 14633-21-7) in organic solvents. Following a comprehensive review of publicly available scientific literature and chemical databases, this document confirms a lack of specific quantitative solubility data for this compound. In response to this information gap, this guide provides a detailed analysis of the expected solubility characteristics of this compound based on its molecular structure and the general principles of chemical solubility. Furthermore, a comprehensive experimental protocol for determining the solubility of this compound is presented, offering a practical resource for researchers. This guide is intended to support professionals in drug development, chemical synthesis, and formulation who are working with this and structurally related compounds.

Introduction

This compound is a heterocyclic compound incorporating an isoxazole ring, a carboxylic acid functional group, and an ethyl substituent.[1][2] Isoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[3] The carboxylic acid moiety, in particular, can serve as a bioisostere and is crucial for interactions with biological targets.[3] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development.

Quantitative Solubility Data

A thorough search of scientific databases and literature revealed no publicly available quantitative data on the solubility of this compound in specific organic solvents. While commercial suppliers provide basic physicochemical properties such as molecular weight (141.12 g/mol ) and formula (C₆H₇NO₃), experimental solubility values (e.g., in g/L or mg/mL at specified temperatures) are not reported.[1][2]

Predicted Solubility Profile

Based on the chemical structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The molecule possesses both polar and non-polar characteristics that will govern its solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can engage in hydrogen bonding with protic solvents. Therefore, this compound is expected to exhibit moderate to good solubility in lower-chain alcohols like methanol and ethanol.[4]

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate): These solvents can act as hydrogen bond acceptors. Good solubility is anticipated in highly polar aprotic solvents like DMF and DMSO. Solvents like ethyl acetate, which are of intermediate polarity, are commonly used as extraction solvents for related compounds, suggesting at least moderate solubility.[5] THF is also likely to be a suitable solvent.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the polar carboxylic acid and the nitrogen and oxygen atoms in the isoxazole ring significantly reduces the likelihood of solubility in non-polar solvents.[4] Therefore, this compound is expected to have poor solubility in solvents like hexane and toluene.

A summary of the predicted solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding capability of the carboxylic acid group with the solvent. |

| Polar Aprotic | DMSO, DMF, THF, Ethyl Acetate | High in DMSO/DMF, Moderate in THF/EtOAc | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Non-Polar | Hexane, Toluene | Low | The polar functional groups dominate the molecule's character, leading to poor interaction with non-polar solvents. |

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a standardized experimental protocol for determining the solubility of this compound is provided below. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid, of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, ethyl acetate, THF, acetonitrile, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials. The amount of solid should be sufficient to ensure that some undissolved material remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Weigh the vial containing the dried solid to determine the mass of the dissolved this compound.

-

Alternatively, and for higher accuracy, prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Analyze the saturated, filtered solution and the standard solutions using a validated analytical method such as HPLC.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or g/L, at the specified temperature.

-

A visual representation of this experimental workflow is provided in the following diagrams.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Alternative pathways for the quantitative analysis step in solubility determination.

Conclusion

References

- 1. chemscene.com [chemscene.com]

- 2. 3-ethyl-1,2-oxazole-5-carboxylic Acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 3. This compound|Research Chemical [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

Stability and Storage of 3-Ethylisoxazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Ethylisoxazole-5-carboxylic acid. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, established chemical principles of the isoxazole ring and carboxylic acid functional groups, and standard pharmaceutical industry practices for stability testing.

Summary of Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and purity of this compound. The following conditions are recommended based on available safety data sheets (SDS).

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Source/Rationale |

| Temperature | Store at room temperature. For long-term storage, refrigeration (2-8°C) is advisable. | General recommendation for solid organic compounds to minimize degradation. |

| Humidity | Keep in a dry place. Store in a tightly sealed container to protect from moisture. | Carboxylic acids can be hygroscopic, and moisture can promote hydrolytic degradation. |

| Light | Store in a dark place. Protect from light. | Heterocyclic compounds can be susceptible to photodegradation. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidative degradation. |

| Ventilation | Store in a well-ventilated place. | Standard safety practice for chemical storage. |

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a potentially labile isoxazole ring and a carboxylic acid moiety, two primary degradation pathways can be anticipated: hydrolytic ring cleavage and thermal decarboxylation.

Hydrolytic Degradation

The isoxazole ring is known to be susceptible to cleavage, particularly under basic conditions. The N-O bond is inherently weak and can be cleaved through hydrolysis, leading to the formation of open-chain degradation products. Acidic conditions may also promote hydrolysis, although the isoxazole ring is generally more stable at lower pH.

Thermal Degradation

Carboxylic acids attached to aromatic or heterocyclic rings can undergo decarboxylation (loss of CO₂) upon heating. This would result in the formation of 3-ethylisoxazole.

Photolytic and Oxidative Degradation

While specific data is unavailable, many organic molecules are susceptible to degradation upon exposure to light (photolysis) and oxidizing agents. These stress conditions can lead to a variety of degradation products, often through complex radical-based mechanisms.

The following diagram illustrates the potential degradation pathways of this compound under hydrolytic and thermal stress.

Experimental Protocols for Stability Assessment

To thoroughly investigate the stability of this compound, a forced degradation study is recommended. The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and are intended to serve as a starting point for a comprehensive stability analysis.

Table 2: Proposed Forced Degradation Study Protocol

| Stress Condition | Proposed Methodology | Analytical Technique |

| Acidic Hydrolysis | Dissolve the compound in 0.1 M HCl. Incubate at 60°C for up to 7 days. Collect samples at various time points. Neutralize samples before analysis. | HPLC-UV, LC-MS |

| Basic Hydrolysis | Dissolve the compound in 0.1 M NaOH. Incubate at room temperature for up to 24 hours. Collect samples at various time points. Neutralize samples before analysis. | HPLC-UV, LC-MS |

| Neutral Hydrolysis | Dissolve the compound in water. Incubate at 60°C for up to 7 days. Collect samples at various time points. | HPLC-UV, LC-MS |

| Oxidative Degradation | Dissolve the compound in a solution of 3% H₂O₂. Store in the dark at room temperature for up to 7 days. Collect samples at various time points. | HPLC-UV, LC-MS |

| Thermal Degradation | Expose the solid compound to 80°C for up to 14 days. Dissolve samples at various time points for analysis. | HPLC-UV, LC-MS |

| Photostability | Expose the solid compound and a solution in a suitable solvent to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A dark control should be maintained. | HPLC-UV, LC-MS |

Analytical Methodology

A stability-indicating analytical method is essential to separate the parent compound from any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable starting point.

-

Column: C18, e.g., 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at an appropriate wavelength (to be determined by UV scan of the compound). For identification of degradation products, mass spectrometry (LC-MS) is highly recommended.

The following diagram outlines a general workflow for conducting a forced degradation study.

3-Ethylisoxazole-5-carboxylic Acid: A Versatile Heterocyclic Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylisoxazole-5-carboxylic acid, a distinct heterocyclic compound, is emerging as a valuable building block in the landscape of organic synthesis, particularly in the design and development of novel pharmaceutical agents. Its unique structural features, combining the stability of the isoxazole ring with the versatile reactivity of a carboxylic acid moiety, offer medicinal chemists a powerful tool for molecular exploration. The isoxazole scaffold serves as a bioisosteric replacement for other functional groups, often improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, equipping researchers with the knowledge to effectively utilize this promising synthetic intermediate.

Introduction

The isoxazole ring system is a prominent scaffold in medicinal chemistry, found in a variety of clinically approved drugs and biologically active compounds. The incorporation of an ethyl group at the 3-position and a carboxylic acid at the 5-position of the isoxazole ring endows this compound with a unique combination of lipophilicity and functionality. This arrangement allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures. The carboxylic acid group can be readily converted into a wide range of functional groups, such as esters, amides, and ketones, providing access to a vast chemical space for structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective application in synthesis. The key data for this compound are summarized below.

| Property | Value |

| CAS Number | 14633-21-7 |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% (typical) |

| SMILES | O=C(O)c1cc(CC)no1 |

| InChI | InChI=1S/C6H7NO3/c1-2-5-4-6(8)10-9-5/h4H,2H2,1H3,(H,7,8) |

Note: Spectroscopic data for this compound is not widely available in public databases. Researchers are advised to perform their own analytical characterization (NMR, IR, MS) upon synthesis or acquisition.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A general and adaptable strategy involves the construction of the isoxazole ring followed by functional group manipulations.

General Synthetic Approach

A plausible and commonly employed route for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. For this compound, a suitable starting material would be an ester of 3-oxopentanoic acid. The general workflow is depicted below.

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 3-Ethylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical exploration of 3-Ethylisoxazole-5-carboxylic acid, a key heterocyclic compound. While the precise historical record of its initial synthesis is not prominently documented in seminal, standalone publications, this guide synthesizes available information from modern patents and analogous chemical literature to present a comprehensive overview of its discovery, synthesis, and physicochemical properties. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols and a logical framework for understanding the synthesis of this important isoxazole derivative.

Introduction: The Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a cornerstone of medicinal and agricultural chemistry since its foundational exploration by Claisen in the early 20th century. The unique electronic properties and structural rigidity of the isoxazole scaffold make it a privileged structure in the design of bioactive molecules. This compound (CAS 14633-21-7) is a notable derivative, utilized as a versatile intermediate in the synthesis of more complex molecules, including novel therapeutic agents.

Historical Context and Discovery

A definitive, dated discovery of this compound is not readily apparent in a singular, landmark publication. Its emergence is likely intertwined with the broader, systematic exploration of isoxazole chemistry throughout the 20th century. Often, simple derivatives like this are first synthesized as part of a larger investigation into the structure-activity relationships of more complex target molecules and are therefore not the primary subject of a dedicated paper.

A significant, publicly documented synthesis of this compound is found in a 2006 United States patent application (US20060211603A1).[1] In this document, the compound is prepared as an intermediate for the synthesis of novel ramoplanin derivatives with antibacterial activity.[1] This indicates that by the early 2000s, this isoxazole derivative was a known and accessible building block.

Physicochemical Properties

Quantitative data for this compound is available from various chemical suppliers. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 14633-21-7 | [] |

| Molecular Formula | C₆H₇NO₃ | [3] |

| Molecular Weight | 141.12 g/mol | [3] |

| Form | Solid | [3] |

| SMILES String | CCc1cc(on1)C(O)=O | [3] |

| InChI Key | WHBIWWYTGXQXSD-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound typically proceeds through the formation of its corresponding ester, followed by hydrolysis. This is a common and efficient strategy for the preparation of isoxazole carboxylic acids.

General Synthetic Approach

The construction of the 3,5-disubstituted isoxazole ring is often achieved via a [3+2] cycloaddition reaction. A common method involves the reaction of a nitrile oxide (generated in situ from an oxime) with an alkyne. For this compound, a plausible synthetic pathway would involve the reaction of propanenitrile oxide with an acetylene bearing a carboxylate group or its synthetic equivalent.

A more direct and well-documented approach, however, involves the hydrolysis of a pre-formed ester of this compound.

Experimental Protocol: Hydrolysis of this compound Methyl Ester

The following protocol is adapted from the procedure described in US Patent Application US20060211603A1.[1] This method, referred to as "Method C" in the patent, outlines the hydrolysis of the methyl ester to the desired carboxylic acid.

Reaction Scheme:

A representative reaction scheme for the hydrolysis of the methyl ester.

Materials:

-

This compound methyl ester

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1N solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound methyl ester in a suitable solvent system, such as a mixture of methanol and water.

-

Add a solution of lithium hydroxide in water to the ester solution.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by a suitable method (e.g., Thin Layer Chromatography).

-

Upon completion of the reaction, acidify the mixture to a pH of approximately 2 using a 1N HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound. The patent reports a yield of 93% for this step.[1]

Illustrative Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from its ester precursor.

Workflow for the synthesis and purification of the target compound.

Logical Relationships in Isoxazole Synthesis

The synthesis of isoxazole derivatives often relies on a set of well-established chemical transformations. The diagram below illustrates the logical relationship between key starting materials and the formation of the isoxazole core, which is then further functionalized.

Logical flow of a common isoxazole synthesis pathway.

Conclusion

This compound stands as a testament to the enduring utility of the isoxazole scaffold in modern chemistry. While its specific origins are not prominently detailed in historical literature, its synthesis is readily achieved through established methodologies, primarily via the hydrolysis of its corresponding ester. This technical guide provides researchers with a foundational understanding of this compound, including its properties and a detailed experimental protocol for its preparation. As a versatile building block, this compound will undoubtedly continue to play a role in the development of novel molecules with significant biological and industrial applications.

References

Theoretical Calculations on 3-Ethylisoxazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 3-Ethylisoxazole-5-carboxylic acid. While specific experimental and extensive theoretical data for this particular molecule are not widely available in public literature, this document outlines the established methodologies and expected outcomes based on studies of structurally related isoxazole derivatives. The guide covers quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and vibrational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis for reactivity prediction, and molecular docking simulations to explore potential biological interactions. Detailed protocols for these computational studies are provided, alongside illustrative data presented in structured tables. The logical workflows and conceptual frameworks are visualized using Graphviz diagrams to facilitate understanding. This document serves as a roadmap for researchers initiating computational studies on this compound and similar heterocyclic compounds.

Introduction

This compound is a heterocyclic compound with the molecular formula C₆H₇NO₃ and a molecular weight of 141.12 g/mol [1]. The isoxazole scaffold is a prominent feature in many biologically active molecules and approved drugs, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects[2][3]. The carboxylic acid moiety can act as a crucial interaction point with biological targets and serves as a bioisostere for other functional groups[4]. Theoretical calculations provide a powerful, cost-effective, and time-efficient means to predict the physicochemical properties, spectroscopic signatures, reactivity, and potential biological activity of molecules like this compound before undertaking extensive experimental work.

This guide will detail the standard computational protocols for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and molecular docking, using data from related compounds to illustrate the expected findings.

Molecular Structure and Properties

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These values are often calculated using computational models and provide a preliminary assessment of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₃ | [1] |

| Molecular Weight | 141.12 g/mol | [1] |

| CAS Number | 14633-21-7 | [1][] |

| Topological Polar Surface Area (TPSA) | 63.33 Ų | [1] |

| logP (octanol-water partition coefficient) | 0.9352 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Optimized Molecular Geometry

The geometry of this compound would be optimized using DFT methods, typically with the B3LYP functional and a basis set such as 6-311++G(d,p)[6][7]. This process yields the most stable arrangement of atoms in space and provides key structural parameters. While specific data for the title compound is unavailable, Table 2 presents hypothetical yet realistic bond lengths and angles based on known isoxazole and carboxylic acid structures.

| Parameter | Bond/Atoms | Expected Value (Å/°) |

| Bond Length | C=O | ~1.21 |

| C-O (acid) | ~1.35 | |

| O-H | ~0.97 | |

| N-O (isoxazole) | ~1.41 | |

| C=N (isoxazole) | ~1.30 | |

| Bond Angle | O=C-O | ~123 |

| C-O-H | ~106 | |

| C-N-O (isoxazole) | ~110 |

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) Analysis

DFT is a computational method used to investigate the electronic structure of many-body systems[6][8]. It is widely used for calculating molecular properties like optimized geometry, vibrational frequencies, and electronic energies.

-

Structure Drawing: Draw the 2D structure of this compound using a molecule editor and convert it to a 3D structure.

-

Initial Optimization: Perform an initial geometry optimization using a faster, lower-level theory (e.g., semi-empirical PM6 method).

-

DFT Geometry Optimization: The pre-optimized structure is then fully optimized using DFT, commonly with the B3LYP functional and the 6-311++G(d,p) basis set in a computational chemistry software package like Gaussian[7][8].

-

Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra[8][9].

-

Data Analysis: Extract and analyze the optimized geometric parameters, vibrational frequencies, and thermodynamic properties from the output files.

References

- 1. chemscene.com [chemscene.com]

- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|Research Chemical [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Ethylisoxazole-5-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylisoxazole-5-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry.[][2] While direct therapeutic applications of this specific molecule are not extensively documented, its structural motif is a key component in a wide array of biologically active compounds. The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold in drug discovery.[3][4] Its derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[5][6][7] The carboxylic acid functional group at the 5-position provides a convenient handle for chemical modification, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides an overview of the potential applications, synthetic protocols, and biological evaluation strategies for derivatives of this compound.

Potential Therapeutic Applications of the Isoxazole Scaffold

The isoxazole nucleus is present in several FDA-approved drugs, highlighting its clinical significance.[3][8] Derivatives of the isoxazole scaffold have been investigated for a multitude of therapeutic areas. The incorporation of the isoxazole ring can enhance the physicochemical properties of a molecule, potentially leading to improved pharmacokinetic profiles.[7]

Table 1: Summary of Investigated Biological Activities of Various Isoxazole Derivatives

| Biological Activity | Example of Isoxazole Derivative Class | Reported Effect |

| Anticancer | N-phenyl-5-carboxamidyl Isoxazoles | Cytotoxicity against colon carcinoma cells with IC50 values as low as 2.5 µg/mL.[5] |

| Phenyl-isoxazole–carboxamide analogues | Activity against HeLa, MCF-7, and Hep3B cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[7] | |

| 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles | Potential as effective agents against HeLa cell lines.[6] | |

| Anti-inflammatory | Isoxazole-carboxamide derivatives | Inhibition of COX-1 and COX-2 enzymes, with the most potent compound showing an IC50 of 13 nM against COX-2. |

| Antimicrobial | 8-bromo-6-alkyl-isoxazolo[4,3-e]indoles | Displayed greater antibacterial activity against MRSA than cephalexin and erythromycin. |

| Isoxazole derivatives with methoxy, dimethylamino, and bromine substitutions | Enhanced antibacterial activity against both gram-positive and gram-negative microorganisms.[5] | |

| Antiviral | Isoxazole derivatives | Various isoxazole-containing compounds have been explored for their antiviral properties.[8] |

| Xanthine Oxidase Inhibition | 5-phenylisoxazole-3-carboxylic acid derivatives | Potent inhibition of xanthine oxidase, with most compounds exhibiting micromolar to submicromolar potency.[9] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 3-methylisoxazole-5-carboxylic acid.[10] The synthesis proceeds via the hydrolysis of the corresponding ethyl ester.

Materials:

-

Ethyl 3-ethylisoxazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round bottom flask equipped with a magnetic stirrer, add ethyl 3-ethylisoxazole-5-carboxylate.

-

Dissolve the ester in a minimal amount of tetrahydrofuran.

-

In a separate beaker, prepare a solution of sodium hydroxide in water and add it dropwise to the ester solution, followed by the addition of methanol.

-

Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Acidify the mixture to a pH of 2 by adding 1N hydrochloric acid.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash once with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid. The product can often be used in the next step without further purification.

Protocol 2: General Procedure for Amide Coupling to Synthesize Isoxazole-Carboxamide Derivatives

This protocol describes a general method for coupling the carboxylic acid with various amines to generate a library of amides for biological screening.[11]

Materials:

-

This compound

-

Desired aniline or other amine derivative

-

Dichloromethane (DCM)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Dissolve this compound in dichloromethane in a round bottom flask under an inert atmosphere.

-

Add a catalytic amount of DMAP or one equivalent of HOBt.

-

Add one equivalent of the desired amine.

-

Add 1.1 equivalents of the coupling agent (DCC or EDC) to the stirred solution.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole-carboxamide derivative.

Visualizations

Caption: A generalized workflow for utilizing this compound as a building block in a drug discovery program.

Caption: A hypothetical signaling pathway (MAPK/ERK) that could be targeted by derivatives of this compound, based on the known anticancer activities of the isoxazole scaffold.

References

- 2. This compound - CAS:14633-21-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. Potential activities of isoxazole derivatives [wisdomlib.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 10. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

3-Ethylisoxazole-5-carboxylic Acid: A Versatile Ligand in Coordination Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Ethylisoxazole-5-carboxylic acid is a heterocyclic building block of significant interest in the field of coordination chemistry. Its structure, featuring a robust isoxazole ring, a coordinating carboxylic acid moiety, and an ethyl group for steric and electronic modulation, makes it a versatile ligand for the synthesis of novel metal-organic frameworks (MOFs), catalysts, and potential therapeutic agents. The isoxazole core itself is a well-established pharmacophore found in numerous approved drugs, and its incorporation into metal complexes can enhance biological activity and introduce novel mechanisms of action. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a ligand in the formation of coordination complexes.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. A common strategy involves the construction of the isoxazole ring followed by functional group manipulation. While a specific protocol for the ethyl derivative is not widely published, a reliable synthesis can be adapted from the procedures for analogous 3-alkylisoxazole-5-carboxylic acids.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for similar isoxazole carboxylic acids and is presented as a representative procedure.

Step 1: Synthesis of Ethyl 3-Ethylisoxazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-2-oxoacetate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise to the solution. Subsequently, add 1-nitropropane (1.0 eq) dropwise while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 3-ethylisoxazole-5-carboxylate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the ethyl 3-ethylisoxazole-5-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water.

-

Hydrolysis: Add sodium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of the target ligand.

Coordination Chemistry and Complex Formation

This compound can coordinate to metal centers through various modes, primarily involving the carboxylate group. The isoxazole nitrogen and oxygen atoms can also participate in coordination, leading to a range of structural possibilities. The coordination mode is influenced by the nature of the metal ion, the presence of other ligands, and the reaction conditions.

Potential Coordination Modes:

-

Monodentate: Coordination through one of the carboxylate oxygen atoms.

-

Bidentate Chelating: Both carboxylate oxygen atoms coordinate to the same metal center.

-

Bidentate Bridging: The carboxylate group bridges two metal centers.

-

N,O-Chelation: The isoxazole nitrogen and a carboxylate oxygen coordinate to the same metal center.

Diagram of Potential Coordination Modes:

Caption: Plausible coordination modes of the ligand.

Experimental Protocol: Synthesis of a Generic Metal Complex

This protocol provides a general method for the synthesis of a metal complex with this compound, which can be adapted for various transition metals.

Materials:

-

This compound

-

A metal salt (e.g., Copper(II) acetate, Zinc(II) chloride, Cobalt(II) nitrate)

-

Solvent (e.g., Methanol, Ethanol, Dimethylformamide)

-

Base (optional, e.g., Triethylamine, Sodium hydroxide solution)

Procedure:

-

Ligand Solution: Dissolve this compound (2.0 eq) in the chosen solvent. If the carboxylate anion is desired for coordination, add a stoichiometric amount of a suitable base to deprotonate the carboxylic acid.

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (1.0 eq) in the same solvent.

-

Reaction: Slowly add the ligand solution to the metal salt solution with stirring. The reaction mixture may be heated to facilitate complex formation. The formation of a precipitate often indicates the formation of the coordination complex.

-

Isolation: After the reaction is complete (typically monitored by the cessation of precipitate formation or by TLC), cool the mixture to room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the isolated solid with the solvent used for the reaction and then with a more non-polar solvent like diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.

Characterization of Metal Complexes

The synthesized metal complexes should be thoroughly characterized to determine their structure and properties.

Common Characterization Techniques:

-

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency.

-

UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry around the metal ion.

-

Elemental Analysis: To determine the empirical formula of the complex.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and determine the presence of coordinated solvent molecules.

-

Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure, including bond lengths and angles.

-

Magnetic Susceptibility Measurements: For paramagnetic complexes, to determine the magnetic moment and provide insight into the electronic structure of the metal center.

Applications in Catalysis and Drug Development

Metal complexes of isoxazole derivatives have shown promise in various applications, including catalysis and as potential therapeutic agents.

Catalysis

The coordination of this compound to transition metals can generate catalysts for a variety of organic transformations. For instance, palladium complexes are widely used in cross-coupling reactions. The isoxazole ligand can influence the catalytic activity and selectivity of the metal center.

Table 1: Representative Catalytic Activity Data

| Catalyst System | Reaction | Substrate | Product | Turnover Number (TON) | Reference |

| Pd(OAc)₂ / 4,5-diazafluorenone | Allylic C-H Acetoxylation | Terminal Alkenes | Linear Allylic Acetates | up to 19 | [1] |

| Amphiphilic Palladium NHC-complexes | Reduction of p-nitrophenol | p-nitrophenol | p-aminophenol | k_app = 1.53 min⁻¹ | [2] |

Note: The data presented are for analogous catalytic systems and serve as a reference for the potential performance of complexes with this compound.

Diagram of a Catalytic Cycle:

Caption: A simplified catalytic cycle for a cross-coupling reaction.

Drug Development

The inherent biological activity of the isoxazole scaffold can be enhanced or modified upon coordination to a metal center. Metal complexes can exhibit improved antimicrobial or anticancer properties compared to the free ligand.

Table 2: Representative Biological Activity Data

| Complex | Organism/Cell Line | Activity | MIC (µg/mL) / IC₅₀ (µM) | Reference |

| Ni(II) complex with (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol | S. aureus (MRSA) | Antibacterial | 1.95 | [3] |

| Zn(II) complex with (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol | E. faecalis | Antibacterial | 1.95 | [3] |

| Novel Zn(II) Complexes of Heterocyclic Ligands | C. albicans | Antifungal | < 0.2 | [4] |

Note: The data presented are for metal complexes of other heterocyclic ligands and are intended to be illustrative of the potential biological activity.

Diagram of a Potential Drug Action Pathway:

Caption: A simplified pathway for the action of a metallodrug.

Conclusion

This compound is a promising ligand for the development of new coordination compounds with diverse applications. The synthetic protocols and characterization techniques outlined in these notes provide a foundation for researchers to explore the rich coordination chemistry of this versatile molecule. The potential for creating novel catalysts and therapeutic agents warrants further investigation into the synthesis, structure, and activity of its metal complexes.

References

- 1. Allylic C–H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy to Achieve Aerobic Catalytic Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Zinc(II) Complexes of Heterocyclic Ligands as Antimicrobial Agents: Synthesis, Characterisation, and Antimicrobial Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 3-Ethylisoxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals